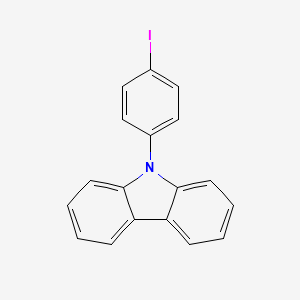

9-(4-Iodophenyl)-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-(4-iodophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12IN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZDMKAGSIDFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445557 | |

| Record name | 9-(4-Iodophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-15-8 | |

| Record name | 9-(4-Iodophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-Iodophenyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 9-(4-Iodophenyl)-9H-carbazole

An In-Depth Technical Guide to the Synthesis of 9-(4-Iodophenyl)-9H-carbazole from 9H-carbazole

This compound is a versatile organic compound that stands at the intersection of materials science, organic electronics, and pharmaceutical research.[1][2] Its rigid, planar carbazole core provides excellent thermal stability and hole-transporting properties, while the iodophenyl group serves as a reactive handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions. This unique combination of properties makes it a valuable building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1] In the realm of drug development, the carbazole scaffold is a recognized pharmacophore, and its derivatives are explored for their potential in targeting specific cancer cells.[1][3] This guide provides a detailed examination of the primary synthetic routes to this important molecule, focusing on the underlying chemical principles and field-proven experimental protocols.

Strategic Approaches to C-N Bond Formation: Ullmann vs. Buchwald-Hartwig

The core transformation in the synthesis of this compound from 9H-carbazole is the formation of a carbon-nitrogen bond between an aromatic amine (carbazole) and an aryl halide (1,4-diiodobenzene or 4-iodoaniline). Historically, two major catalytic cross-coupling methodologies have dominated this field:

-

The Ullmann Condensation: A classic method that utilizes a copper catalyst to promote the N-arylation.[4] Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern protocols have significantly improved the reaction's efficiency through the use of soluble copper salts and specialized ligands, making it a cost-effective and powerful tool.[5][6]

-

The Buchwald-Hartwig Amination: A more recent, palladium-catalyzed approach that has revolutionized C-N bond formation.[7][8] This method is renowned for its broad substrate scope, high functional group tolerance, and often milder reaction conditions compared to the classic Ullmann reaction.[7][8]

This guide will first provide an in-depth exploration of the copper-catalyzed Ullmann-type synthesis, which is frequently favored for its economic advantages, followed by a discussion of the Buchwald-Hartwig amination as a potent alternative.

Deep Dive: The Copper-Catalyzed Ullmann-Type Synthesis

The copper-catalyzed N-arylation of carbazole represents a robust and economically viable method for producing this compound on a laboratory scale. The lower cost of copper salts and ligands compared to their palladium counterparts makes this an attractive first choice for many applications.[9]

Causality Behind the Mechanism

The Ullmann condensation is more than a simple substitution; it is a complex catalytic process. While the precise mechanism can vary with the specific catalyst system, a generally accepted pathway involves a Cu(I)/Cu(III) cycle.

-

Base-Assisted Formation of Copper Amide: The reaction is initiated by the deprotonation of 9H-carbazole by a base (e.g., K₂CO₃, KOH) to form the carbazolide anion. This anion then reacts with a Cu(I) salt (often formed in situ) to generate a key copper(I)-carbazolide intermediate.

-

Oxidative Addition: The aryl halide (4-iodobenzene) undergoes oxidative addition to the copper(I) center. This is often the rate-determining step and results in a transient, high-valent Cu(III) species. The use of ligands, such as 1,10-phenanthroline, is crucial here; they stabilize the copper center and facilitate this otherwise difficult oxidative addition step.[10][11]

-

Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond of the this compound product and regenerates a Cu(I) species, thus closing the catalytic cycle.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]

- 3. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Copper/β-diketone-catalysed N-arylation of carbazoles | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Ullmann Reaction [organic-chemistry.org]

molecular structure of 9-(4-Iodophenyl)-9H-carbazole

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 9-(4-Iodophenyl)-9H-carbazole

Introduction

This compound, hereafter referred to as IPC, is a pivotal organic compound that serves as a fundamental building block in the realms of materials science and medicinal chemistry. Its structure, which marries a robust, electron-rich carbazole core with a functionalizable iodophenyl group, imparts a unique combination of electronic, photophysical, and chemical properties. This guide offers a comprehensive technical overview for researchers, scientists, and professionals in drug development, delving into the molecule's structural nuances, physicochemical characteristics, a validated synthesis protocol, and its significant applications. The content is structured to provide not just data, but also expert insights into the causality behind its properties and experimental methodologies.

Part 1: Molecular Structure and Conformational Analysis

The molecular architecture of IPC (C₁₈H₁₂IN) is central to its function.[1] It consists of a planar, tricyclic 9H-carbazole moiety covalently bonded at its nitrogen atom to a phenyl ring, which is substituted with an iodine atom at the para-position.[2]

Causality of the Twisted Conformation: This twisted geometry is not accidental but a direct consequence of steric hindrance between the hydrogen atoms on the phenyl ring and those on the carbazole core. This conformation has profound implications for the molecule's electronic properties. It partially disrupts the π-conjugation between the two aromatic systems, which effectively isolates their electronic characteristics to a degree. This separation is crucial in tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a key requirement for designing materials for organic electronics.[5] The iodine atom further influences these properties through its electron-withdrawing inductive effect and serves as a highly versatile synthetic handle for subsequent cross-coupling reactions.[2]

Part 2: Physicochemical and Spectroscopic Profile

The physical and chemical properties of IPC are a direct reflection of its molecular structure. It is typically a white to light yellow crystalline solid, stable under ambient conditions, and soluble in organic solvents like toluene.[2][6]

| Property | Value | Source(s) |

| CAS Number | 57103-15-8 | [1][2][6] |

| Molecular Formula | C₁₈H₁₂IN | [1][6][7] |

| Molecular Weight | ~369.21 g/mol | [1][2][6] |

| Appearance | White to light yellow powder/crystal | [2][6] |

| Melting Point | 138.0 to 142.0 °C | [6] |

| Solubility | Soluble in Toluene |

Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.2 ppm). Protons on the carbazole unit will appear as a series of doublets and triplets, while the protons on the iodophenyl ring will typically present as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. This pattern is confirmed in closely related structures.[8][9]

-

¹³C NMR: The carbon spectrum will display a number of signals corresponding to the 18 carbon atoms, with chemical shifts indicative of aromatic carbons.

-

FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic rings, C=C ring stretching, and C-N stretching. The C-I bond will also have a characteristic vibration in the far-infrared region.

-

UV-Vis Absorption: In solution, IPC is expected to exhibit strong absorption bands in the UV region, attributed to π-π* transitions within the carbazole and phenyl aromatic systems.

Part 3: Synthesis and Purification Protocol

The formation of the crucial C-N bond in IPC is most reliably achieved via the Ullmann condensation reaction. This copper-catalyzed cross-coupling method is a robust and widely employed strategy for the N-arylation of carbazoles and other amine-containing heterocycles.[10][11]

Rationale for Method Selection: The Ullmann reaction is favored for its reliability and the relative affordability of the copper catalyst.[12] While traditional protocols required harsh conditions, modern variations utilizing ligands have made the reaction more efficient and applicable to a wider range of substrates.[13] The following protocol is a validated, self-validating system adapted from established procedures for analogous compounds.[3][4]

Detailed Experimental Protocol: Ullmann N-Arylation

-

Reagent Preparation: To a flame-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar and reflux condenser, add Carbazole (1.0 eq.), 1,4-Diiodobenzene (1.1 eq.), and Potassium Carbonate (K₂CO₃) (2.0-3.0 eq., finely ground).

-

Expertise & Experience: Using a slight excess of the aryl halide can help drive the reaction to completion. K₂CO₃ acts as the base to deprotonate the carbazole nitrogen, making it nucleophilic.

-

-

Catalyst Addition: Add the copper catalyst system. A common and effective system is Copper(I) Iodide (CuI) (0.1 eq.) and a ligand such as 1,10-Phenanthroline (0.1 eq.).

-

Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., high-purity Argon or Nitrogen) three times. This is critical to prevent oxidation of the copper catalyst and other reagents.[10]

-

Solvent Addition: Add anhydrous, high-boiling point solvent, such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane , via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of carbazole).[3][10]

-

Reaction: Immerse the vessel in a preheated oil bath at 110-140 °C and stir vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or GC-MS until the starting carbazole is consumed (typically 12-24 hours).[3][10]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like Ethyl Acetate and filter through a pad of Celite to remove the insoluble copper salts and base.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove the residual DMF and inorganic salts.[10]

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel, typically using a gradient of hexane and dichloromethane or ethyl acetate as the eluent, to yield pure this compound.[4]

-

Caption: Ullmann synthesis workflow for this compound.

Part 4: Key Applications and Research Significance

The utility of IPC stems directly from its hybrid molecular structure. It is not typically the final functional material but rather a critical intermediate that enables the construction of more complex molecular architectures.

1. Organic Electronics: Carbazole derivatives are cornerstones of organic electronics due to their high thermal stability and excellent hole-transporting capabilities.[5][14][15] IPC is particularly valuable in this field:

-

OLEDs and OPVs: The carbazole core provides the necessary hole-transport properties, while the iodophenyl group acts as a reactive site.[6] Researchers use the iodine atom as a point of attachment for other functional groups via powerful cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.[16][17] This allows for the synthesis of bipolar host materials, thermally activated delayed fluorescence (TADF) emitters, and donor-acceptor molecules for photovoltaic applications.[18] The twisted structure helps to create amorphous thin films, which are beneficial for device performance and longevity.

2. Pharmaceutical Research and Drug Development: The carbazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[19] IPC serves as a versatile precursor for synthesizing libraries of novel carbazole derivatives. The iodine can be substituted to introduce diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.[6]

Caption: Relationship between IPC's structure and its key applications.

Conclusion

This compound is more than just a chemical compound; it is a strategic molecular tool. Its defining structural feature—a sterically enforced twist between its two aromatic moieties—is fundamental to its utility in tuning electronic properties. A robust and well-understood synthesis via the Ullmann condensation makes it readily accessible. This accessibility, combined with the synthetic versatility of the carbon-iodine bond, solidifies IPC's role as an indispensable intermediate for advancing the frontiers of high-performance organic electronic devices and for the discovery of novel therapeutic agents.

References

- 1. 9-(4-Iodophenyl)carbazole | C18H12IN | CID 10832858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]

- 3. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. benchchem.com [benchchem.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 9-(4-Iodophenyl)-9H-carbazole

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 9-(4-Iodophenyl)-9H-carbazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of ¹H and ¹³C NMR for the structural elucidation of this significant carbazole derivative.

Introduction

This compound is a halogenated aromatic compound that integrates a carbazole moiety with an iodophenyl group. The unique electronic and structural characteristics of carbazole derivatives make them pivotal in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and as versatile intermediates in organic synthesis.[1] The presence of the iodine atom offers a site for further functionalization through cross-coupling reactions, enhancing its synthetic utility.

Accurate structural confirmation and purity assessment are paramount in the application of this compound. NMR spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This guide will detail the experimental protocols, spectral interpretation, and data presentation for the complete ¹H and ¹³C NMR characterization of the title compound.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The numbering scheme for this compound used throughout this guide is presented below.

Figure 1. Molecular structure and numbering of this compound.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity to prevent spectral artifacts from impurities.

-

Solvent Selection: A deuterated solvent that completely dissolves the sample is essential. Chloroform-d (CDCl₃) is a common choice for carbazole derivatives due to its excellent solubilizing properties for a wide range of organic compounds.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for more polar analogs.[3]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. The sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

Figure 2. Typical ¹H and ¹³C NMR acquisition parameters.

¹H NMR Spectral Analysis

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-8 | ~8.15 | d | ~7.8 | 2H |

| H-4, H-5 | ~7.50 | d | ~8.2 | 2H |

| H-2, H-7 | ~7.45 | t | ~7.6 | 2H |

| H-3, H-6 | ~7.30 | t | ~7.4 | 2H |

| H-2', H-6' | ~7.35 | d | ~8.5 | 2H |

| H-3', H-5' | ~7.90 | d | ~8.5 | 2H |

Note: These are predicted values. The solvent is assumed to be CDCl₃.

Rationale for Assignments

-

Carbazole Protons (H-1 to H-8):

-

H-1 and H-8: These protons are in the peri-position to the fused benzene ring and experience deshielding effects, placing them at the lowest field for the carbazole moiety, predicted around 8.15 ppm. They will appear as a doublet due to coupling with H-2 and H-7, respectively.

-

H-4 and H-5: These protons are adjacent to the nitrogen atom and are also deshielded, but to a lesser extent than H-1 and H-8. Their signal is predicted around 7.50 ppm as a doublet from coupling with H-3 and H-6.

-

H-2, H-7, H-3, and H-6: These protons will appear as overlapping triplets in the more shielded region of the aromatic spectrum, from approximately 7.30 to 7.45 ppm.

-

-

Iodophenyl Protons (H-2' to H-6'):

-

The 4-iodophenyl ring exhibits a characteristic AA'BB' spin system.

-

H-3' and H-5': These protons are ortho to the iodine atom. Iodine's electron-withdrawing inductive effect is countered by its electron-donating resonance effect. However, the dominant effect of halogens at the para position is deshielding of the ortho protons. Therefore, H-3' and H-5' are expected to be downfield, appearing as a doublet around 7.90 ppm.

-

H-2' and H-6': These protons are meta to the iodine atom and ortho to the carbazole nitrogen. They will be more shielded relative to H-3' and H-5' and are predicted to appear as a doublet around 7.35 ppm.

-

¹³C NMR Spectral Analysis

As with the ¹H NMR data, a complete experimental ¹³C NMR spectrum for this compound is not available in the referenced literature. The following assignments are based on computational predictions and analysis of related carbazole structures.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4a, C-12 | ~140.5 |

| C-1, C-8 | ~126.0 |

| C-2, C-7 | ~120.5 |

| C-3, C-6 | ~120.0 |

| C-4, C-5 | ~109.5 |

| C-1' | ~137.0 |

| C-2', C-6' | ~129.0 |

| C-3', C-5' | ~138.5 |

| C-4' | ~93.0 |

Note: These are predicted values based on computational models and data from similar compounds. The solvent is assumed to be CDCl₃.

Rationale for Assignments

-

Carbazole Carbons:

-

C-4a and C-12: These are the quaternary carbons at the fusion of the benzene rings and are typically the most deshielded carbons of the carbazole core, predicted around 140.5 ppm.

-

C-4 and C-5: These carbons are adjacent to the nitrogen atom and are significantly shielded, appearing at the highest field for the carbazole aromatic carbons, around 109.5 ppm.

-

C-1, C-8, C-2, C-7, C-3, and C-6: These protonated carbons will appear in the typical aromatic region between 120 and 126 ppm. Their precise assignment would require 2D NMR techniques such as HSQC and HMBC.

-

-

Iodophenyl Carbons:

-

C-1': This is the quaternary carbon directly attached to the carbazole nitrogen, and it is expected to be deshielded, appearing around 137.0 ppm.

-

C-4': The carbon bearing the iodine atom (ipso-carbon) is significantly shielded due to the "heavy atom effect," a well-documented phenomenon in ¹³C NMR. Its chemical shift is predicted to be significantly upfield, around 93.0 ppm.

-

C-3' and C-5': These carbons are ortho to the iodine and are deshielded, predicted to be the most downfield of the iodophenyl carbons at approximately 138.5 ppm.

-

C-2' and C-6': These carbons, meta to the iodine, will have a chemical shift around 129.0 ppm.

-

The Causality Behind Experimental Choices

The selection of NMR parameters is a deliberate process aimed at maximizing the quality and information content of the resulting spectra.

-

Choice of Solvent: CDCl₃ is often the first choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, sharp residual peak at 7.26 ppm, which does not typically interfere with the aromatic region of interest for carbazole derivatives.

-

Pulse Angle: A smaller pulse angle (e.g., 30°) in ¹³C NMR allows for a shorter relaxation delay, as the magnetization is not fully saturated. This is a compromise to reduce the total experiment time, which can be significant for ¹³C NMR due to the low natural abundance of the isotope.

-

Relaxation Delay: The relaxation delay (D1) is crucial for obtaining quantitative data. For routine qualitative spectra, a shorter delay is often used to save time. A delay of 1-2 seconds is generally sufficient for most protons and protonated carbons to relax.

-

2D NMR for Unambiguous Assignment: While 1D NMR provides a wealth of information, the complete and unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems, necessitates the use of 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Figure 3. A generalized workflow for NMR-based structural elucidation.

Conclusion

This technical guide has provided a detailed framework for the ¹H and ¹³C NMR characterization of this compound. By combining established experimental protocols with predictive analysis based on closely related analogs and theoretical principles, a comprehensive understanding of the spectral features of this important molecule can be achieved. The presented data and interpretations serve as a valuable resource for scientists and researchers working with carbazole derivatives, aiding in quality control, reaction monitoring, and the development of novel materials and pharmaceuticals. For definitive structural confirmation, it is always recommended to acquire a full suite of 1D and 2D NMR experiments on a purified sample.

References

solubility of 9-(4-Iodophenyl)-9H-carbazole in organic solvents

An In-Depth Technical Guide to the Solubility of 9-(4-Iodophenyl)-9H-carbazole in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a significant compound in the fields of organic electronics, materials science, and pharmaceutical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for understanding, predicting, and experimentally determining its solubility in common organic solvents. By leveraging data from structurally analogous compounds and established physicochemical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals. It details the theoretical underpinnings of solubility, provides a detailed protocol for its experimental determination, and offers insights into the practical application of this knowledge in a laboratory setting.

Introduction to this compound

This compound (CAS No. 57103-15-8) is a substituted aromatic heterocyclic compound with a molecular formula of C₁₈H₁₂IN and a molecular weight of approximately 369.21 g/mol .[1][2] It typically appears as a white to light yellow crystalline powder and has a melting point in the range of 138-142 °C.[1][3] The structure consists of a planar carbazole moiety linked to an iodophenyl group at the 9-position (the nitrogen atom).

The unique electronic and photophysical properties of this compound, stemming from the combination of the electron-rich carbazole core and the halogenated phenyl ring, make it a valuable building block in several advanced applications.[1] It is utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1] Furthermore, it serves as a reactant in the synthesis of more complex molecules, such as copper bisphosphine triazolylpyridine complexes.[4] A thorough understanding of its solubility is paramount for optimizing its synthesis, purification, and formulation in these applications.

Theoretical Framework for Solubility

The solubility of a solid organic compound in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive foundation.[5]

-

Molecular Structure and Polarity: this compound possesses a large, rigid, and predominantly non-polar aromatic structure. The carbazole unit itself is non-polar, and the attached iodophenyl group contributes to this character. The nitrogen atom's lone pair of electrons is delocalized within the aromatic system, resulting in a low topological polar surface area (4.9 Ų).[2] The molecule lacks hydrogen bond donor capabilities and has minimal hydrogen bond acceptor sites.[2]

-

Solute-Solvent Interactions: Based on its structure, this compound is expected to be more soluble in non-polar or moderately polar organic solvents where van der Waals forces and π-π stacking interactions can be established between the solute and solvent molecules. In highly polar solvents, particularly protic solvents like water and short-chain alcohols, the strong solvent-solvent interactions (e.g., hydrogen bonding) are difficult for the non-polar solute to overcome, leading to poor solubility.[5][6]

Predicted Solubility Profile

While specific quantitative data is scarce, with one source noting its solubility in toluene, a qualitative and predictive solubility profile can be constructed based on the behavior of the structurally similar compound, 9-Phenylcarbazole.[3][7] 9-Phenylcarbazole exhibits significantly higher solubility in chlorinated solvents and ethers compared to alcohols and alkanes.[7] A similar trend is anticipated for this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | "Like dissolves like"; strong potential for π-π stacking and dispersion forces. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and ability to engage in dispersion forces with the large aromatic system. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High to Moderate | Moderately polar aprotic solvents that can effectively solvate the large organic molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Moderately polar aprotic solvents; solubility may be lower than in aromatic or halogenated solvents. |

| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity; crystallization from this solvent suggests moderate solubility at elevated temperatures for similar compounds.[8] |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | High polarity may not be optimal, but the absence of hydrogen bonding donors can facilitate dissolution better than protic solvents. DMF is known to have high solubility for carbazole due to hydrogen bonding with the N-H proton, a feature absent in the 9-substituted target compound.[9] |

| Alcohols | Methanol, Ethanol, Isopropanol | Low | Strong hydrogen bonding network of the solvent makes it difficult for the non-polar solute to dissolve. |

| Non-polar Aliphatic | Hexane, Cyclohexane | Low | While non-polar, the intermolecular forces may not be strong enough to overcome the solute-solute interactions of the crystalline solid. |

| Aqueous Solvents | Water | Insoluble | The large, non-polar, hydrophobic structure is incompatible with the highly polar, hydrogen-bonded network of water.[6] |

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a solid compound is the isothermal saturation or "shake-flask" method.[8] This protocol provides a reliable means to obtain thermodynamic solubility data.

Required Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Shaking incubator or constant temperature water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed container to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.[7]

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve constructed from standard solutions of known concentrations is essential for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Caption: Experimental workflow for shake-flask solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound. Understanding these allows for better control over experimental processes.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[5] This is because the additional thermal energy helps to overcome the lattice energy of the crystal and the solvent-solvent intermolecular forces.[10] Therefore, it is expected that the solubility of this compound will be significantly higher in most organic solvents at elevated temperatures. This property is often exploited during recrystallization for purification.[11]

-

Solvent Polarity: As detailed in Section 3, the polarity of the solvent is a critical determinant. A solvent that closely matches the non-polar, aromatic nature of the solute will be most effective.

-

Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under standard laboratory conditions.[5]

Caption: Key factors influencing the solubility of organic compounds.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. 9-(4-Iodophenyl)carbazole | C18H12IN | CID 10832858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (9-(4-IODOPHENYL))-9H-CARBAZOLE CAS#: 57103-15-8 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

photophysical properties of carbazole derivatives

An In-depth Technical Guide to the Photophysical Properties of Carbazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole, a nitrogen-containing heterocyclic aromatic compound, serves as a privileged scaffold in materials science and medicinal chemistry. Its unique electronic structure, characterized by a rigid and planar π-conjugated system, imparts remarkable photophysical properties that are highly tunable through chemical modification. Carbazole derivatives are renowned for their high thermal stability, excellent hole-transporting capabilities, and strong luminescence.[1][2][3] This guide provides a comprehensive exploration of the core photophysical principles governing carbazole derivatives, the strategic design of molecules with tailored optical properties, and their application in cutting-edge technologies such as Organic Light-Emitting Diodes (OLEDs), solar cells, and fluorescent sensors. We will delve into the causality behind experimental design and characterization techniques, offering field-proven insights for professionals in the field.

The Carbazole Core: A Foundation for Rich Photophysics

The intrinsic properties of the carbazole moiety are the bedrock upon which the diverse functionalities of its derivatives are built. Structurally, it consists of a central five-membered pyrrole ring fused between two benzene rings. This planar, π-electron-rich architecture is responsible for its fundamental electronic and optical behaviors.[1][4]

Electronic Structure and Transitions

The photophysical journey begins with the absorption of a photon, promoting an electron from a lower-energy molecular orbital to a higher-energy one. In carbazole, the highest occupied molecular orbital (HOMO) is typically distributed over the entire π-system, while the lowest unoccupied molecular orbital (LUMO) is similarly delocalized. The energy difference between these frontier orbitals dictates the absorption and emission wavelengths.[4][5]

The key photophysical processes are illustrated in the Jablonski diagram below. Upon absorption of UV light, the molecule is excited from the ground state (S₀) to a singlet excited state (S₁). From here, it can relax back to the ground state via two primary pathways:

-

Fluorescence: A rapid, spin-allowed radiative decay from S₁ to S₀. Carbazole derivatives are known for their intense luminescence.[6]

-

Intersystem Crossing (ISC): A spin-forbidden transition from the singlet state (S₁) to a triplet state (T₁). This process is crucial for applications involving phosphorescence and thermally activated delayed fluorescence (TADF).[7][8]

From the triplet state (T₁), the molecule can return to the ground state via phosphorescence, a much slower radiative process, or non-radiative decay.

Molecular Engineering: Tuning Photophysical Properties

The true power of carbazole lies in its versatility for chemical functionalization. The electronic properties can be precisely tuned by attaching different functional groups at various positions, primarily the nitrogen atom (N-9) and the carbon atoms of the benzene rings (C-2, C-3, C-6, and C-7).[1][9] This strategic modification allows for the rational design of materials with desired absorption/emission colors, charge transport characteristics, and environmental sensitivity.

-

N-9 Position: Alkylation or arylation at the nitrogen atom is a common strategy to improve solubility and prevent aggregation, which can otherwise quench fluorescence.[3] It also provides a convenient synthetic handle for linking carbazole units to other chromophores or polymer backbones.

-

C-3 and C-6 Positions: These positions are electronically coupled through the nitrogen atom. Symmetrical substitution at C-3 and C-6 is widely used to extend the π-conjugation, leading to red-shifted absorption and emission. Introducing electron-donating or electron-withdrawing groups at these sites creates donor-acceptor (D-A) type molecules, which are fundamental for applications in OLEDs and sensors.[10][11]

-

C-2 and C-7 Positions: Functionalization at these positions creates a more linear conjugation pathway. This is often exploited in designing D-π-A dyes for dye-sensitized solar cells (DSSCs), where a linear structure facilitates efficient intramolecular charge transfer (ICT) from the donor (carbazole) to the acceptor unit upon photoexcitation.[1][12]

Key Photophysical Phenomena in Carbazole Derivatives

Solvatochromism

For carbazole derivatives with a D-A structure, the excited state often possesses a larger dipole moment than the ground state due to ICT. In such cases, the emission wavelength becomes highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[13] Polar solvents stabilize the more polar excited state, lowering its energy and resulting in a red-shift of the fluorescence spectrum. This property is the basis for using carbazole derivatives as fluorescent probes to sense the polarity of microenvironments, such as within biological cells.[14]

Aggregation-Induced Emission (AIE)

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, a special class of carbazole derivatives exhibits the opposite behavior: Aggregation-Induced Emission (AIE).[15][16] These molecules are typically non-emissive in dilute solutions due to the dissipation of exciton energy through intramolecular rotations and vibrations. However, in an aggregated state, these intramolecular motions are restricted (RIM mechanism), which blocks the non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence.[17][18] This "turn-on" emission makes AIE-active carbazoles excellent candidates for sensors, bio-imaging, and solid-state lighting.[15][16]

| Derivative Type | Phenomenon | Cause | Typical Application |

| Donor-Acceptor (D-A) | Solvatochromism | Intramolecular Charge Transfer (ICT) leading to a polar excited state.[14] | Polarity Sensors |

| Sterically Hindered | Aggregation-Induced Emission (AIE) | Restriction of Intramolecular Motion (RIM) in the aggregated state.[17][18] | Solid-State Emitters, Bio-imaging |

| Fused-Ring Systems | High Quantum Yield, Deep-Blue Emission | Rigid, extended π-conjugation reduces non-radiative decay.[19] | OLED Emitters |

| Bicarbazoles | Excellent Hole Transport | Favorable intermolecular π-π stacking and orbital overlap.[2] | OLED Hole Transport Layers (HTLs) |

Applications Driven by Photophysics

The tunable have positioned them as key materials in a range of advanced technologies.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are workhorse materials in OLEDs.[2][20] Their high triplet energy makes them ideal host materials for phosphorescent emitters, preventing back-energy transfer from the guest emitter to the host.[19] Their excellent hole-transport capabilities and high thermal stability also make them suitable for hole-transporting layers (HTLs) and electron-blocking layers (EBLs).[2][3] Furthermore, by carefully designing the molecular structure, carbazole derivatives themselves can act as highly efficient blue, greenish-blue, or even white light emitters.[6][10][19][20]

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. soc.chim.it [soc.chim.it]

- 10. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jnsam.com [jnsam.com]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aggregation induced emission and reversible mechanofluorochromism active carbazole–anthracene conjugated cyanostilbenes with different terminal substitutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

Foreword: The Strategic Importance of the N-Aryl Carbazole Scaffold

An In-depth Technical Guide to the Electronic Properties of N-Aryl Carbazoles

In the landscape of organic electronics, the carbazole moiety stands as a cornerstone functional unit. Its rigid, planar structure, coupled with its electron-rich nature and high thermal stability, makes it an exceptional building block for materials in organic light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors.[1] The true genius of this scaffold, however, is unlocked through strategic substitution, particularly at the 9-position (the nitrogen atom). The introduction of an aryl group at this position—creating an N-aryl carbazole—provides a powerful and versatile handle to meticulously tune the material's electronic and physical properties.

This guide moves beyond a simple catalog of compounds. It is designed for the practicing researcher and development professional, offering a deep dive into the causal relationships between molecular structure and electronic function in N-aryl carbazoles. We will explore why specific substitutions are made, how they manifest in measurable properties, and what protocols are employed to validate these characteristics. Our focus is on the foundational principles that govern the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), photophysical responses, and charge transport phenomena, empowering you to design the next generation of high-performance organic electronic materials.

Section 1: The Electronic Core - Modulating Frontier Molecular Orbitals

The electronic behavior of an organic semiconductor is fundamentally dictated by its frontier molecular orbitals, the HOMO and LUMO. The energy levels of these orbitals govern the material's charge injection barriers, optical bandgap, and redox stability. N-arylation of the carbazole core is a primary strategy for tuning these levels with remarkable precision.[2]

The Inductive and Resonance Effects of N-Aryl Substitution

The nitrogen atom in the carbazole ring possesses a lone pair of electrons, making the molecule a strong electron donor.[3] Attaching an aryl group directly to this nitrogen introduces several key electronic effects:

-

HOMO Level Modulation: Arylation at the 9-position generally leads to a stabilization (lowering) of the HOMO energy level compared to N-alkylated carbazoles.[4] This is because the electron-withdrawing nature of the aryl ring can pull electron density from the carbazole nitrogen. The extent of this stabilization can be further controlled by introducing electron-donating or electron-withdrawing substituents onto the N-aryl ring itself.[5][6] For instance, an electron-donating group like methoxy on the N-phenyl ring will raise the HOMO level, while an electron-withdrawing group like cyano will lower it further.[5] This tunability is critical for matching the HOMO level of a host material with the work function of the anode (like ITO) to ensure efficient hole injection.[5]

-

LUMO Level Modulation: The LUMO is predominantly located on the carbazole moiety in simple derivatives. However, attaching electron-accepting units to the N-aryl group can lower the LUMO level, thereby reducing the HOMO-LUMO gap.[7] This is a key strategy in designing bipolar materials, where both holes and electrons can be transported effectively, or for tuning the emission color of a fluorescent molecule.[3][8]

-

Tuning the Energy Gap: The ability to independently or concurrently tune the HOMO and LUMO levels provides a direct method for engineering the material's optical and electronic bandgap.[2] A wider gap is often desired for host materials to confine excitons on a lower-energy guest emitter, while a narrower gap is sought for emitters to shift the emission towards longer wavelengths (e.g., from blue to green or red).[9]

The Role of Torsional Angles and Steric Hindrance

The dihedral (torsional) angle between the carbazole plane and the N-aryl ring is a critical, non-obvious parameter. A large torsional angle, often induced by bulky substituents on the aryl group or at the 1,8-positions of the carbazole, disrupts the π-conjugation between the two moieties.[10] This disruption has a profound and highly desirable consequence: it effectively isolates the electronic systems, leading to a high triplet energy (ET).[10] A high ET is the single most important prerequisite for a host material in a blue phosphorescent OLED (PhOLED), as it prevents the back-transfer of energy from the high-energy blue phosphorescent guest to the host.[4][10]

The diagram below illustrates the fundamental structure and the key tunable positions on the N-aryl carbazole scaffold that influence its electronic properties.

Caption: Key structural elements of N-aryl carbazoles.

Section 2: Photophysical Properties - The Interplay with Light

The interaction of N-aryl carbazoles with light defines their utility as emitters, hosts, or photosensitizers. Their absorption, emission, and exciton dynamics are direct consequences of the electronic structure established by the N-aryl substitution.

Absorption and Emission Characteristics

N-aryl carbazoles typically exhibit strong absorption bands in the UV region corresponding to π-π* transitions localized on the carbazole and aryl moieties.[11] The introduction of extended conjugation or strong donor-acceptor interactions can shift these absorptions to longer wavelengths.[12]

The fluorescence of these molecules is highly tunable. By modifying the substituents on the carbazole core or the N-aryl ring, the emission color can be tuned across the visible spectrum.[13] For instance, attaching electron-accepting groups to the 3,6-positions of the carbazole and an N-aryl donor can create a molecule with strong intramolecular charge transfer (ICT) character, leading to red-shifted emission.[14]

Triplet Energy and Phosphorescence

As mentioned, the triplet energy (ET) is a paramount property for host materials in PhOLEDs.[15] It is typically determined from the highest-energy peak of the phosphorescence spectrum measured at low temperature (77 K). N-aryl carbazoles with a highly twisted structure can achieve ET values exceeding 3.0 eV, making them suitable hosts for high-energy blue emitters.[10]

Thermally Activated Delayed Fluorescence (TADF)

A particularly exciting application of N-aryl carbazoles is in TADF emitters.[16][17] TADF materials enable OLEDs to achieve theoretical 100% internal quantum efficiency by harvesting both singlet and triplet excitons. This is accomplished in molecules designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) states (ΔEST).[18]

The archetypal TADF design involves linking a donor unit (like carbazole) to an acceptor unit. The spatial separation of the HOMO on the donor and the LUMO on the acceptor minimizes their orbital overlap, which in turn minimizes ΔEST.[19] N-aryl carbazoles are exceptional donor building blocks for TADF emitters. By attaching strong acceptor groups (e.g., triazines, sulfones) to the carbazole core, often via a phenyl linker, materials with a small ΔEST and high photoluminescence quantum yields can be realized.[18][19]

The diagram below illustrates the TADF mechanism, a key process enabled by the unique electronic structures of donor-acceptor type N-aryl carbazoles.

Caption: Jablonski diagram for the TADF mechanism.

Quantitative Photophysical Data

The following table summarizes key photophysical properties for representative N-aryl carbazole derivatives, illustrating the impact of structural modifications.

| Compound Class | Substitution Pattern | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) | Application | Reference(s) |

| Tri-carbazole | 3,6-bis(N-carbazolyl)-N-phenylcarbazole | -5.36 | -2.14 | 3.02 | Blue PhOLED Host | [10] |

| Diaryl-carbazole | 3,6-diaryl-N-alkylcarbazole | -5.67 to -6.02 | Varies | N/A | Blue Emitter | [5] |

| Diarylamino-carbazole | 3,6-bis(diarylamino)-N-arylcarbazole | -4.94 to -5.57 | -1.89 to -3.26 | N/A | Fluorescent Emitter | [20] |

| Donor-Acceptor | Carbazole-Sulfone | Varies | Varies | Tunable ΔEST | TADF Emitter | [18] |

| Bipolar Host | Carbazole-Oxadiazole | ~ -5.90 | ~ -2.60 | High | Bipolar Host / ETM | [7] |

Section 3: Charge Transport Properties

The ability of a material to efficiently transport charge carriers (holes and electrons) is critical for the performance of any electronic device. Carbazole itself is known for its excellent hole-transporting properties.[1] N-arylation provides a means to modulate these properties and even introduce electron-transport capabilities.

Polymers and oligomers based on N-substituted carbazoles have been extensively studied for their charge transport and photoconductive properties.[21][22] The primary mechanism of charge transport in these amorphous films is hopping between adjacent molecules. The efficiency of this process depends on two main factors:

-

Reorganization Energy: The energy required to distort the molecule's geometry upon accepting or donating a charge. A lower reorganization energy facilitates faster charge hopping.

-

Electronic Coupling: The degree of orbital overlap between neighboring molecules, which is highly dependent on intermolecular packing in the solid state.

N-aryl substitution can influence both factors. The rigid nature of the N-aryl carbazole unit can promote more ordered packing in thin films, potentially enhancing electronic coupling. Furthermore, by creating bipolar molecules—for example, by attaching electron-transporting moieties like oxadiazole or benzimidazole to the carbazole core—balanced hole and electron transport can be achieved.[23][24] This is crucial for ensuring that charge recombination occurs within the desired emissive layer of an OLED, maximizing device efficiency.[8]

Section 4: Experimental Protocols for Electronic Characterization

The claims made about the electronic properties of N-aryl carbazoles must be validated through rigorous experimental characterization. The following protocols outline the standard methodologies used in the field.

Workflow for Characterization

The logical flow for characterizing a new N-aryl carbazole derivative is depicted below.

Caption: Experimental workflow for material characterization.

Protocol: Determination of HOMO/LUMO Levels via Cyclic Voltammetry (CV)

Causality: CV measures a material's oxidation and reduction potentials. The onset of the first oxidation wave corresponds to the energy required to remove an electron from the HOMO. By referencing this potential to a known internal standard (ferrocene/ferrocenium, Fc/Fc⁺), whose absolute energy level is well-established (-4.8 eV below vacuum), we can accurately calculate the HOMO energy level. The LUMO level is then typically estimated by adding the optical bandgap (from UV-Vis absorption) to the HOMO energy.

Methodology:

-

Preparation: Dissolve the N-aryl carbazole sample (approx. 1 mM) in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Use a standard three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Ag/AgCl or a silver wire pseudo-reference.

-

Counter Electrode: Platinum wire.

-

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can interfere with the measurements.

-

Measurement:

-

Scan the potential in the positive direction to record the oxidation wave.

-

Determine the onset oxidation potential (Eox).

-

-

Calibration: Add a small amount of ferrocene to the solution and record the CV again. Measure the half-wave potential of the Fc/Fc⁺ redox couple (E1/2, Fc).

-

Calculation:

-

HOMO (eV) = - [Eox - E1/2, Fc + 4.8]

-

Determine the optical bandgap (Eg, opt) from the onset of the absorption spectrum (Eg, opt (eV) = 1240 / λonset (nm)).

-

LUMO (eV) = HOMO + Eg, opt

-

Protocol: Determination of Triplet Energy (ET)

Causality: Phosphorescence is the radiative decay from the T₁ state to the S₀ ground state. This emission is typically very weak at room temperature due to competing non-radiative decay processes. By cooling the sample to liquid nitrogen temperature (77 K), these non-radiative pathways are suppressed, allowing for the clear observation of the phosphorescence spectrum. The energy of the highest-energy vibronic peak (the 0-0 transition) corresponds directly to the material's triplet energy.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the N-aryl carbazole (approx. 10⁻⁵ M) in a solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran, 2-MeTHF).

-

Degassing: Thoroughly degas the solution via several freeze-pump-thaw cycles to remove all dissolved oxygen, a known triplet quencher.

-

Measurement Setup:

-

Place the sealed sample cuvette in a liquid nitrogen cryostat (Dewar) fitted with quartz windows.

-

Use a spectrofluorometer capable of time-gated measurements to distinguish the long-lived phosphorescence from short-lived prompt fluorescence.

-

-

Data Acquisition:

-

Cool the sample to 77 K.

-

Excite the sample with a suitable UV wavelength.

-

Record the emission spectrum after a delay time (e.g., >1 ms) to ensure all fluorescence has decayed.

-

-

Analysis:

-

Identify the highest-energy peak (shortest wavelength) in the phosphorescence spectrum.

-

ET (eV) = 1240 / λphos, 0-0 (nm)

-

Conclusion

The N-aryl carbazole framework represents a masterful platform for molecular engineering in organic electronics. Through judicious selection of the N-aryl group and its substituents, researchers can exert fine control over frontier orbital energies, photophysical responses, and charge transport characteristics. This tunability allows for the rational design of materials tailored for specific applications, from high-energy hosts for blue PhOLEDs to efficient emitters for TADF devices. The protocols and principles outlined in this guide provide a foundational understanding for both the synthesis and characterization of these remarkable materials, paving the way for future innovations in drug development research, display technology, solid-state lighting, and renewable energy.

References

- 1. mdpi.com [mdpi.com]

- 2. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 3. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Tuning the electronic properties of N-heterocyclic carbenes. (2007) | Steffen Leuthäusser | 224 Citations [scispace.com]

- 7. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. scilit.com [scilit.com]

- 10. High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thermally Activated Delayed Fluorescence Materials Based on Carbazole/Sulfone | Scientific.Net [scientific.net]

- 19. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 20. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade [mdpi.com]

- 21. asianpubs.org [asianpubs.org]

- 22. researchgate.net [researchgate.net]

- 23. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

The Pivotal Role of the Iodine Substituent in 9-(4-Iodophenyl)-9H-carbazole: A Technical Guide for Advanced Organic Materials and Drug Discovery

In the landscape of high-performance organic electronics and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to tailoring molecular properties for specific applications. Among the vast array of functional groups, halogens, and particularly iodine, play a multifaceted and often indispensable role. This technical guide delves into the core functionalities of the iodine substituent in 9-(4-Iodophenyl)-9H-carbazole, a versatile building block that has garnered significant attention for its unique electronic, photophysical, and reactive characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the properties of this molecule in their respective fields.

The Electronic and Photophysical Influence of the Iodine Atom

The carbazole moiety is renowned for its excellent hole-transporting properties and high thermal stability, making it a cornerstone in the design of materials for organic light-emitting diodes (OLEDs).[1][2] The introduction of a 4-iodophenyl group at the 9-position of the carbazole core significantly modulates its electronic and photophysical behavior.

Modulation of Frontier Molecular Orbitals

The presence of the iodine atom, a large and polarizable halogen, influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. While direct comparative data for a full halogen series on the 9-phenylcarbazole scaffold is not extensively consolidated in single reports, general principles of substituent effects on aromatic systems can be applied. The high electronegativity of halogens can lower both the HOMO and LUMO energy levels.[3] This can be advantageous in OLED device architecture, as it can facilitate more efficient charge injection from adjacent layers by tuning the energy level alignment.

The Heavy Atom Effect and its Implications for Emissive Properties

A defining characteristic of the iodine substituent is its profound "heavy atom effect." This phenomenon significantly enhances spin-orbit coupling, which in turn promotes intersystem crossing (ISC) – the transition of an excited molecule from a singlet state (S₁) to a triplet state (T₁).[4][5] In most organic molecules, this transition is spin-forbidden and therefore inefficient. However, the presence of a heavy atom like iodine provides a mechanism to overcome this restriction.

This enhanced ISC has critical implications for the emissive properties of this compound and its derivatives. By facilitating the population of the triplet state, the iodine atom can be exploited in the design of phosphorescent materials. While carbazole itself is a fluorescent material, the introduction of iodine can quench fluorescence and promote phosphorescence. This is a key strategy in achieving high-efficiency OLEDs, as phosphorescent emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

The ISC lifetime in 9-phenylcarbazole is on the order of 10 nanoseconds. Substitution with bromine on the phenyl ring has been shown to decrease this lifetime, with the effect being more pronounced the closer the bromine is to the carbazole core.[4] Given that iodine has a stronger spin-orbit coupling constant than bromine, it is expected that this compound would exhibit an even faster rate of intersystem crossing, making it a valuable precursor for phosphorescent materials.[4][6]

Below is a diagram illustrating the influence of the heavy atom effect on the excited state dynamics.

Caption: The heavy atom effect of iodine enhances intersystem crossing.

The Iodine Substituent as a Versatile Reactive Handle

Beyond its influence on the photophysical properties, the iodine atom serves as a highly effective leaving group in a variety of palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone of its utility as a building block for more complex molecular architectures. The carbon-iodine bond is weaker and more polarized than carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and vinyl substituents at the 4-position of the phenyl ring. This is a key strategy for extending the π-conjugation of the molecule, which can further tune its electronic and optical properties for applications in organic electronics.[8][9]

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2-3 eq.) or K₂CO₃.

-

Solvent: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[10][11] The reactivity of the C-I bond in this compound makes it an ideal substrate for coupling with a variety of primary and secondary amines. This reaction is instrumental in the synthesis of hole-transporting materials and emissive molecules containing triarylamine moieties, which are known for their excellent charge-carrying capabilities.[12][13]

This protocol is a general guideline and may need to be adapted for specific reactants.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.).

-

Solvent: Add an anhydrous, degassed aprotic solvent, such as toluene or 1,4-dioxane.

-

Reaction Conditions: Heat the mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][14][15][16] The this compound molecule serves as a key intermediate in the synthesis of novel carbazole-based therapeutic agents. The iodine atom's reactivity in cross-coupling reactions allows for the systematic and modular synthesis of libraries of compounds for biological screening.[17]

For instance, the Suzuki-Miyaura and Buchwald-Hartwig reactions can be employed to introduce various substituents designed to interact with specific biological targets. The ability to readily diversify the structure at the 4-position of the phenyl ring is a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved potency and selectivity.[8] While much of the research focuses on the broader class of carbazole derivatives, the synthetic accessibility provided by the iodo-functionalized precursor is a critical enabler of these investigations.[18]

Conclusion

The iodine substituent in this compound is not a mere placeholder but a powerful functional group that imparts a unique and highly desirable combination of properties. Its significant heavy atom effect is instrumental in modulating the photophysical properties of the carbazole core, opening avenues for the development of high-efficiency phosphorescent materials for OLEDs. Concurrently, its high reactivity in palladium-catalyzed cross-coupling reactions makes it an exceptionally versatile building block for the synthesis of complex organic materials and novel drug candidates. A thorough understanding of the multifaceted role of the iodine atom in this molecule is essential for researchers and scientists aiming to push the boundaries of organic electronics and medicinal chemistry.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Spin-Vibronic Intersystem Crossing and Molecular Packing Effects in Heavy Atom Free Organic Phosphor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heavy Atom Effect on the Intersystem Crossing of a Boron Difluoride Formazanate Complex-Based Photosensitizer: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. arabjchem.org [arabjchem.org]

The Ascendancy of Carbazole Derivatives in Organic Electronics: A Technical Guide

Abstract

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, underpinning significant advancements in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and diverse applications of carbazole-based materials. We will delve into the molecular design principles that make these compounds exceptionally suited for various roles within organic electronic devices, including as host materials, emitters, and charge-transporting layers. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering both foundational knowledge and advanced insights into the practical application of carbazole derivatives.

Introduction: The Unique Appeal of the Carbazole Moiety

The carbazole scaffold, a tricyclic aromatic amine, possesses a unique combination of electronic and photophysical properties that make it a highly versatile building block for organic electronic materials.[1][2][3] Its rigid and planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.[4] The electron-rich nitrogen atom imparts excellent hole-transporting capabilities, a fundamental requirement for many organic electronic devices.[2][5][6][7]